3,5,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
Description
3,5,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a pyrazole ring, and a thiophene moiety
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-12-9-16-14(3)19(25-17(16)10-13(12)2)20(24)22-18-6-7-21-23(18)11-15-5-4-8-26-15/h4-10H,11H2,1-3H3,(H,22,24) |
InChI Key |
WQYCKCNYWZTTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=NN3CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. Key steps include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.
Attachment of the Thiophene Moiety: This step often involves the use of thiophene derivatives and coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of catalysts like palladium in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones.
Scientific Research Applications
3,5,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene moiety and exhibit similar pharmacological properties.
Benzofuran Derivatives: Compounds such as amiodarone and psoralen, which contain the benzofuran core, are used in various therapeutic applications.
Uniqueness
What sets 3,5,6-TRIMETHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
